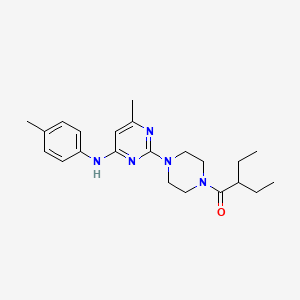

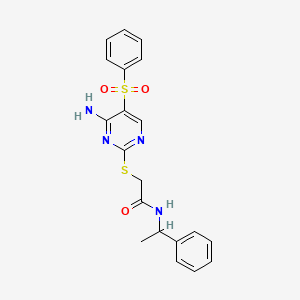

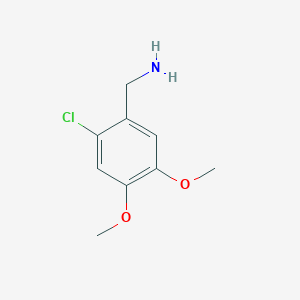

![molecular formula C16H21N3O B2573346 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 917216-46-7](/img/structure/B2573346.png)

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a small organic molecule that has been studied for its potential biochemical and physiological effects. It is a member of the diazatricyclo family of compounds, which are characterized by a three-ring fused nitrogen-containing heterocycle. This molecule has been studied for its potential applications in scientific research, particularly in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Transition-State Mimic for cis-trans Interconversion

1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a related compound, has been synthesized to serve as a mimic for the transition-state in the enzyme-catalyzed cis-trans rotamer interconversion of amides, which is crucial in peptide and protein folding and function. Its structure, with a 90°-twisted amide, is of interest due to its stabilization in a high-energy conformation, influenced by its methyl group substitution pattern (Komarov et al., 2015).

Novel Triazenes Synthesis

The reaction of cyclic aminals like 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane with diazonium salts leads to new series of bis-triazenes. Such compounds are characterized using advanced techniques like HR-MS, NMR, and X-ray crystallography, demonstrating the potential for synthesizing diverse organic compounds (Rivera & González-Salas, 2010).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of various derivatives, like (-)-conduramine C1 and aminobromocyclitol, illustrating its utility in stereochemical manipulations and organic synthesis (Allemann & Vogel, 1994).

Antimicrobial Activity

Derivatives of 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino carrying the sulfonamide moiety have shown significant antimicrobial activity. Such compounds have been synthesized starting from related materials and evaluated against a variety of bacteria and fungi, demonstrating potential in drug development (Ghorab et al., 2017).

Synthesis and Stereochemistry

The synthesis of diazatricyclic ketone, a related compound, has been achieved through double Mannich condensation, leading to a mixture of isomeric amino alcohols. This illustrates the compound's role in exploring stereochemical properties and reactions in organic chemistry (Scheiber & Nemes, 1994).

properties

IUPAC Name |

2-(4-aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-3-5-12(17)6-4-11/h3-6,13H,7-10,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUGNHOPHPAKTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

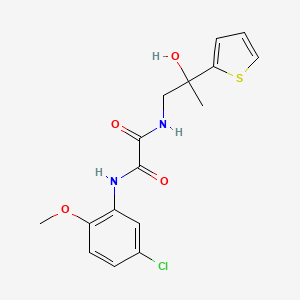

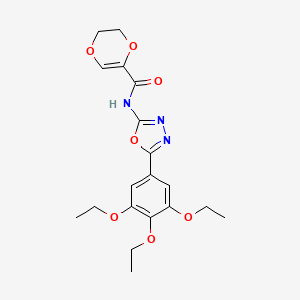

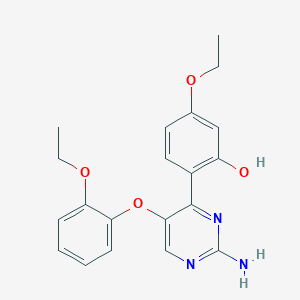

![N-(4-(tert-butyl)phenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2573266.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2573286.png)